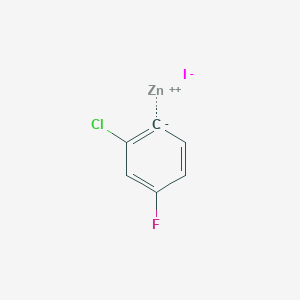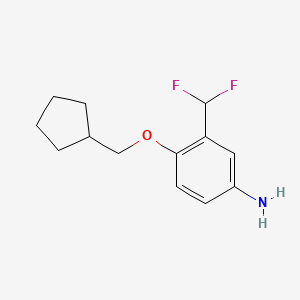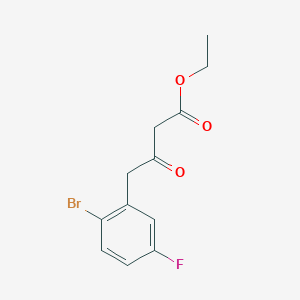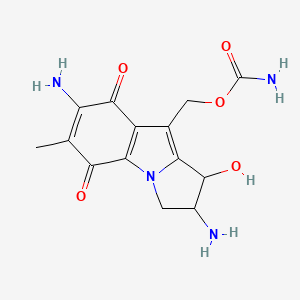
2,7-Diamino-1-hydroxymitosene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Hydroxy-2,7-diaminoMitosene: is a derivative of mitomycin C, a well-known antitumor antibiotic. This compound is formed through the bioreductive metabolism of mitomycin C and has been studied for its potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-1-Hydroxy-2,7-diaminoMitosene is synthesized through the reduction of mitomycin C. The process involves the use of reducing agents such as NADPH and brewers’ yeast NADPH: (acceptor) oxidoreductase (Old Yellow enzyme, EC 1.6.99.1) under anaerobic conditions at pH 8.0 . The reaction yields both cis- and trans-1-hydroxy-2,7-diaminoMitosenes, with respective yields of 45% and 30% .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: trans-1-Hydroxy-2,7-diaminoMitosene undergoes various chemical reactions, including:
Reduction: The compound is formed through the reduction of mitomycin C.
Alkylation: It can alkylate DNA, forming adducts at specific sites.
Common Reagents and Conditions:
Reducing Agents: NADPH and brewers’ yeast NADPH: (acceptor) oxidoreductase.
Reaction Conditions: Anaerobic conditions at pH 8.0.
Major Products:
Applications De Recherche Scientifique
Chemistry:
DNA Alkylation Studies: trans-1-Hydroxy-2,7-diaminoMitosene is used to study DNA alkylation and the formation of DNA adducts.
Biology:
Cellular Metabolism: The compound is studied for its role in the bioreductive metabolism of mitomycin C in tumor cells.
Medicine:
Cancer Treatment: trans-1-Hydroxy-2,7-diaminoMitosene is investigated for its potential as an antitumor agent due to its ability to form DNA adducts and cross-links
Industry:
Pharmaceutical Development: The compound is of interest in the development of new chemotherapeutic agents.
Mécanisme D'action
trans-1-Hydroxy-2,7-diaminoMitosene exerts its effects through the alkylation of DNA. The compound forms adducts at specific sites on the DNA, leading to cross-linking and disruption of DNA replication and transcription . This mechanism is similar to that of mitomycin C, but the specific adducts formed by trans-1-Hydroxy-2,7-diaminoMitosene are less toxic and mutagenic .
Comparaison Avec Des Composés Similaires
Mitomycin C: The parent compound from which trans-1-Hydroxy-2,7-diaminoMitosene is derived.
2,7-DiaminoMitosene: Another metabolite of mitomycin C with similar properties.
Uniqueness: trans-1-Hydroxy-2,7-diaminoMitosene is unique in its specific DNA adduct formation, which is less toxic and mutagenic compared to other mitomycin C metabolites . This makes it a promising candidate for further research and potential therapeutic applications.
Propriétés
IUPAC Name |
(2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZZRIKMUCTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911256 |
Source


|
| Record name | (2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096-49-7 |
Source


|
| Record name | 2,7-Diamino-1-hydroxymitosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
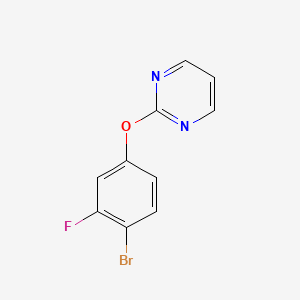
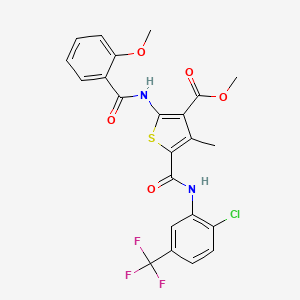
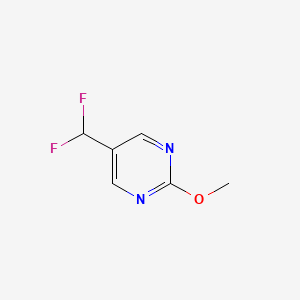

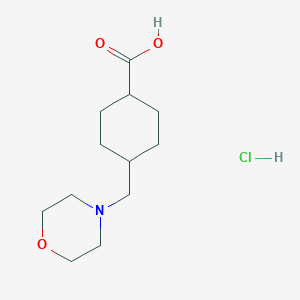

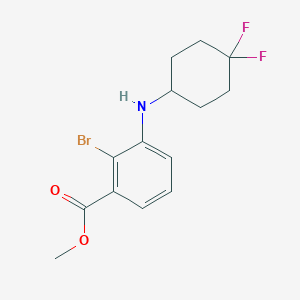


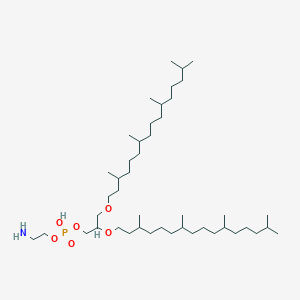
![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
